2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide
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Overview
Description
2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide is a synthetic compound that combines structural elements from tryptamine and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide typically involves the coupling of tryptamine derivatives with substituted phenyl acetic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole ring and the phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Scientific Research Applications
2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural similarity to tryptamine derivatives makes it a useful tool for studying neurotransmitter pathways and receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind to serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also combines tryptamine and substituted phenyl groups and is known for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound that has been studied for its potential antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C23H28N2O2/c1-4-16(5-2)23(26)25-14-20(17-10-12-18(27-3)13-11-17)21-15-24-22-9-7-6-8-19(21)22/h6-13,15-16,20,24H,4-5,14H2,1-3H3,(H,25,26) |
InChI Key |
XNLXGSGSALUNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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